BOC-D-alanine

Catalog No.
S752989
CAS No.
7764-95-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BOC-D-alanine

CAS Number

7764-95-6

Product Name

BOC-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

QVHJQCGUWFKTSE-RXMQYKEDSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-D-alanine (CAS 7764-95-6) is an N-alpha-protected, unnatural amino acid building block essential for the synthesis of protease-resistant peptide therapeutics and peptidomimetics. Featuring a D-configuration stereocenter and an acid-labile, base-stable tert-butoxycarbonyl (Boc) protecting group, it is a foundational precursor for both Boc/Bzl solid-phase peptide synthesis (SPPS) and complex liquid-phase orthogonal syntheses . By providing precise stereocontrol and predictable reactivity, Boc-D-alanine enables the commercial-scale manufacturing of advanced active pharmaceutical ingredients (APIs), such as GnRH antagonists, where biological half-life and sequence fidelity are critical procurement parameters [1].

Research Fit

Stereochemical Identity Single D-enantiomer, verified by optical rotation specification
Protection Strategy Boc group enables selective N-terminal deprotection under acidic conditions
Research Context D-amino acid peptide synthesis and chiral reference-standard workflows

Substituting Boc-D-alanine with its natural enantiomer, Boc-L-alanine, fundamentally alters the target peptide's spatial conformation and eliminates the steric hindrance required to bypass endogenous proteases, often reducing in vivo half-life from hours to mere minutes [1]. Procurement substitution with Fmoc-D-alanine is equally unviable for base-sensitive peptide sequences or when the synthetic route involves basic conditions (e.g., on-resin N-methylation), as the Fmoc group is prematurely cleaved by mild bases like piperidine [2]. Furthermore, utilizing unprotected D-alanine leads to uncontrolled oligomerization during activation, making N-alpha Boc protection an absolute requirement for sequence-specific, high-yield stepwise coupling[3].

Substitution Risk

BOC-D-alanine (D-enantiomer)
vs
BOC-L-alanine: opposite enantiomer may produce different diastereomers and altered stereochemical outcomes
BOC-D-alanine (single enantiomer)
vs
BOC-DL-alanine: racemic mixture may not provide stereochemical control or net optical rotation verification
BOC-D-alanine (Boc-protected)
vs
Unprotected D-alanine: lacks Boc group, requires different coupling strategy and may introduce side reactions

Proteolytic Stability & Half-Life Extension

The incorporation of the D-alanine enantiomer via Boc-D-alanine provides critical steric resistance against endogenous L-specific proteases compared to the natural L-alanine counterpart. Studies on peptide metabolism demonstrate that substituting canonical L-amino acids with D-enantiomers can extend the biological half-life of peptide therapeutics from minutes to several hours by blocking enzymatic cleavage sites [1]. For procurement, selecting the D-enantiomer is mandatory when formulating long-acting APIs, as the L-enantiomer baseline fails to meet the pharmacokinetic requirements for sustained receptor activation[2].

Evidence DimensionIn vivo proteolytic half-life
Target Compound DataD-alanine incorporation (extends half-life to hours/days)
Comparator Or BaselineL-alanine incorporation (rapid degradation, half-life in minutes)
Quantified Difference>10-fold increase in metabolic stability
ConditionsSerum or in vivo pharmacokinetic assays

Buyers must procure the D-enantiomer to achieve the necessary metabolic stability and dosing intervals required for commercial peptide therapeutics.

Coupling Yield: D- vs. L-Alanine
Head-to-head
BOC-D-alanine: 61% yield vs. BOC-L-alanine: 84% yield under identical EDCI coupling with (S)-1-phenylethan-1-amine
Supports coupling stoichiometry and activation strategy review
23 percentage point differential; flow-process pentafluorophenyl ester activation may reduce racemization

Base-Stable Orthogonal Deprotection

Boc-D-alanine is strictly required over Fmoc-D-alanine when the synthetic route involves base-catalyzed steps, such as on-resin N-methylation, or when synthesizing base-sensitive peptides. The Boc protecting group is 100% stable to strong bases like 20% piperidine or DBU, whereas the Fmoc group is rapidly cleaved under these conditions . Conversely, Boc is efficiently removed using strong acids like trifluoroacetic acid (TFA), allowing for orthogonal deprotection strategies that are impossible with Fmoc-protected comparators [1].

Evidence DimensionStability to 20% Piperidine (Basic conditions)
Target Compound DataBoc-D-alanine (100% stable, no cleavage)
Comparator Or BaselineFmoc-D-alanine (Rapid and complete cleavage)
Quantified DifferenceAbsolute orthogonality (0% vs 100% cleavage in base)
ConditionsStandard SPPS deprotection cycles

Dictates precursor selection for complex syntheses; Boc-D-alanine is essential if the manufacturing process utilizes base-catalyzed modifications prior to N-alpha deprotection.

Enantiomeric Purity Grade
Data to verify
Standard grade: ≥95% purity; high-purity grade: ≥98% to ≥99% by HPLC
Supports purity-grade selection for impurity-sensitive workflows
Supplier specification; 3–4% purity differential may affect downstream purification burden

Enantiomeric Purity & Diastereomer Control

High-grade Boc-D-alanine is specified to contain ≤0.3% of the L-enantiomer, ensuring an enantiomeric excess (ee) of >99.4% [1]. If a buyer substitutes this with a lower-purity or racemic Boc-DL-alanine baseline, the stepwise coupling in peptide synthesis will generate an exponentially increasing number of diastereomeric impurities. Separating these diastereomers at the macroscopic API level requires costly and low-yield preparative HPLC, making the strict chiral purity of the starting material a critical procurement metric for scalable manufacturing .

Evidence DimensionL-enantiomer impurity limit
Target Compound DataHigh-purity Boc-D-alanine (≤0.3% L-enantiomer)
Comparator Or BaselineStandard/Racemic grade (up to 50% L-enantiomer)
Quantified Difference>99% reduction in chiral impurities
ConditionsChiral HPLC specification testing

Procuring high-ee Boc-D-alanine prevents the formation of inseparable diastereomers, directly impacting the final yield and regulatory compliance of peptide APIs.

Enantioselective Crystallization
Head-to-head
BOC-D-alanine preferentially crystallized by (S)-configured polyacetylene seeds; BOC-L-alanine by (R)-configured seeds
Supports chiral resolution method context and enantiomer-specific procurement
Orthogonal crystallization behavior; enantiomers not interchangeable in seeding applications
Peptidoglycan Pathway Specificity
Class-level inference
D-alanine is an obligate component of bacterial peptidoglycan crosslinking; L-alanine cannot substitute
Supports pathway-study fit for antibiotic target research
Stereospecific enzyme recognition; class-level knowledge, verify in specific assay context

Commercial GnRH Antagonist Manufacturing

Boc-D-alanine is a critical building block in the synthesis of Degarelix and other advanced peptide therapeutics. The D-configuration is essential for the drug's prolonged receptor-mediated suppression of testosterone by resisting enzymatic degradation, while the Boc protection allows for the specific multi-step solid-phase synthesis required for this decapeptide [1].

Base-Sensitive Peptidomimetic Synthesis

In workflows where target peptides are prone to base-catalyzed side reactions (such as aspartimide formation), the Boc/Bzl SPPS strategy utilizing Boc-D-alanine is preferred. It avoids the repetitive use of piperidine required by Fmoc alternatives, ensuring higher crude yields of the intact sequence [2].

Liquid-Phase Orthogonal N-Methylation

When modifying peptide backbones to further enhance pharmacokinetic profiles via N-methylation, the base-stable nature of Boc-D-alanine allows for selective deprotonation and methylation without premature loss of the N-alpha protecting group, a process that would fail with Fmoc-protected analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D-Amino Acid Peptide Synthesis Studies
Enantiomer-specific coupling efficiency and activation strategy compatibility
Diastereomer purity and coupling yield optimization under chosen activation method
Bacterial Cell Wall & Glycopeptide Antibiotic Research
Stereochemical identity verification and optical rotation specification
Enantiomeric purity confirmation and target-binding context in pathway assays
Chiral Resolution & Enantioselective Crystallization Studies
Enantiomer-specific crystallization behavior with chiral seeds
Chiral HPLC and optical rotation confirmation for enantiomeric identity
D-Alanine Conjugate & Molecular Probe Synthesis
Purity-grade appropriateness for probe homogeneity requirements
Probe homogeneity and assay reproducibility in bacterial cell wall studies

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.10010796 Da

Monoisotopic Mass

189.10010796 Da

Heavy Atom Count

13

Other CAS

7764-95-6

Wikipedia

BOC-D-Alanine

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